

Tulathromycin A-d7: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Tulathromycin A-d7*

Cat. No.: *B15582999*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin A is a semi-synthetic macrolide antibiotic belonging to the triamillide subclass, widely used in veterinary medicine to treat respiratory diseases in cattle and swine.^[1] Its deuterated analog, **Tulathromycin A-d7**, serves as an essential internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the core chemical properties of **Tulathromycin A-d7**, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and immunomodulatory signaling pathways.

Chemical and Physical Properties

Tulathromycin A-d7 is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |
|-------------------|---|---|
| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[[2,6-Dideoxy-3-C-methyl-3-O-methyl-4-C-[(propylamino-d7)methyl]- α -L-ribo-hexopyranosyl]oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)- β -D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one | N/A |
| Synonyms | CP 472295-d7, Draxxin-d7 | [2] |
| Molecular Formula | C ₄₁ H ₇₂ D ₇ N ₃ O ₁₂ | [2] |
| Molecular Weight | 813.12 g/mol | [2] |
| CAS Number | 2734920-62-6 | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Readily soluble in water at pH less than 8. At a pH of 7.4, it is 50 times more soluble in hydrophilic than hydrophobic media. Soluble in DMSO, methanol, and ethanol. | [3] [4] |
| pKa | The three amine groups have pKa values ranging from 8.6 to 9.6. | [5] |
| Melting Point | Not explicitly available for the deuterated form. The non-deuterated form has a melting point of 186-188°C. | [3] |

| | | |
|---------|---|-----|
| Storage | Store at -20°C for long-term stability. | [4] |
|---------|---|-----|

Experimental Protocols

This section provides detailed methodologies for the characterization of **Tulathromycin A-d7**.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of **Tulathromycin A-d7** powder.

Apparatus:

- Melting point apparatus with a heating block and temperature control
- Glass capillary tubes (closed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **Tulathromycin A-d7** sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar.[6]
- Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Tap the closed end of the tube on a hard surface to compact the powder into a column of 2.5-3.5 mm in height.[6][7]
- Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.
- Heating: Set the initial temperature to 5°C below the expected melting point. Heat at a controlled rate of approximately 1-2°C per minute.[7][8]
- Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature

at which the entire sample becomes a clear liquid (completion of melting). The melting range is the interval between these two temperatures.[6][7]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Tulathromycin A-d7** in a specific solvent (e.g., water, buffer).

Materials:

- **Tulathromycin A-d7** powder
- Solvent of interest
- Glass vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

- Add an excess amount of **Tulathromycin A-d7** powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial.
- Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, allow the vials to stand to let the excess solid settle.
- Carefully withdraw a sample from the supernatant.

- Centrifuge the collected sample to remove any remaining undissolved particles.
- Dilute the clear supernatant with a suitable solvent and analyze the concentration of **Tulathromycin A-d7** using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in **Tulathromycin A-d7**.

Apparatus:

- Potentiometer with a pH electrode
- Burette
- Stirring plate and stir bar
- Beaker

Reagents:

- **Tulathromycin A-d7** solution of known concentration
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- High-purity water

Procedure:

- Dissolve a precisely weighed amount of **Tulathromycin A-d7** in a known volume of water to prepare a solution of known concentration.

- Place the solution in a beaker with a stir bar and immerse the pH electrode.
- Titrate the solution with the standardized strong acid, adding small, known volumes of the titrant and recording the pH after each addition. Continue the titration well past the equivalence point.
- Plot the pH values against the volume of titrant added to generate a titration curve.
- The pKa value corresponds to the pH at the half-equivalence point, where half of the basic functional group has been protonated. For a molecule with multiple pKa values, multiple inflection points will be observed on the titration curve.

Spectroscopic Analysis

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **Tulathromycin A-d7** and determine its wavelength of maximum absorbance (λ_{max}).

Apparatus:

- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Prepare a stock solution of **Tulathromycin A-d7** in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
- Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-1.0 AU).
- Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
- Fill a quartz cuvette with the **Tulathromycin A-d7** solution and record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

- The wavelength at which the highest absorbance is recorded is the λ_{max} .

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of **Tulathromycin A-d7** to identify its functional groups.

Apparatus:

- Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
- Spatula

Procedure:

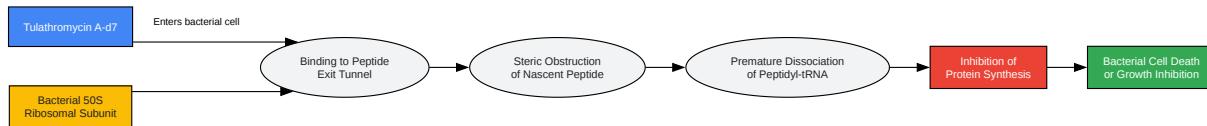
- Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the powdered **Tulathromycin A-d7** sample onto the ATR crystal, ensuring complete coverage.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.

Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism of Action

Tulathromycin A exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.^[1] It binds to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel.^{[4][5]} This binding sterically hinders the passage of the nascent polypeptide chain,

leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.[\[1\]](#)



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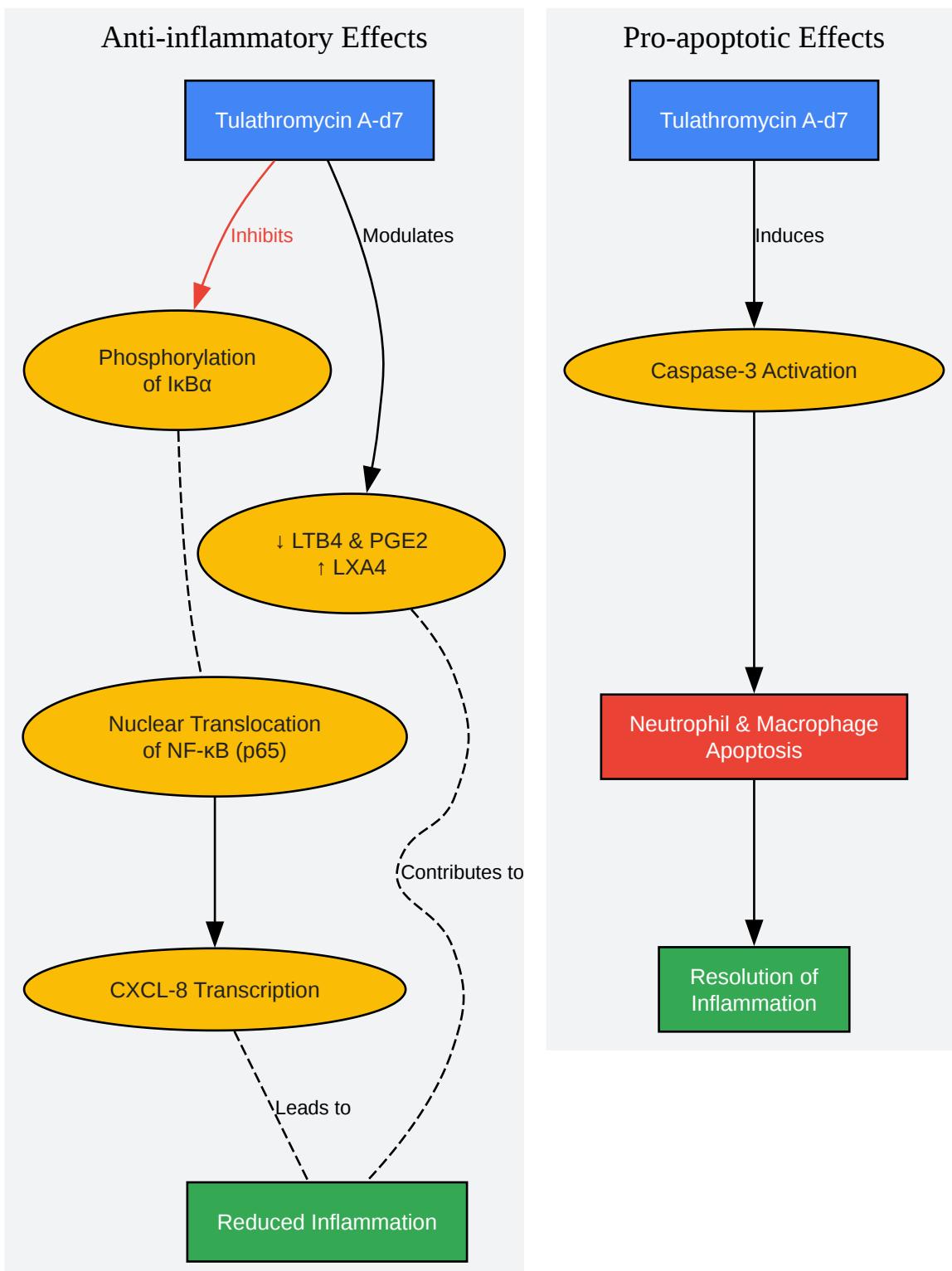
Antimicrobial mechanism of **Tulathromycin A-d7**.

Immunomodulatory Signaling Pathways

Beyond its direct antimicrobial activity, tulathromycin exhibits significant immunomodulatory effects, contributing to its clinical efficacy. These effects are primarily mediated through the modulation of inflammatory and apoptotic pathways in host immune cells, such as neutrophils and macrophages.

Tulathromycin has been shown to inhibit the production of pro-inflammatory mediators like leukotriene B4 (LTB4) and prostaglandin E2 (PGE2).[\[9\]](#) Conversely, it promotes the synthesis of pro-resolving lipid mediators, such as lipoxin A4 (LXA4).[\[9\]](#) A key anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. Tulathromycin can prevent the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines like CXCL-8.[\[10\]](#) [\[11\]](#)

Furthermore, tulathromycin induces apoptosis in neutrophils and macrophages in a caspase-3-dependent manner.[\[10\]](#)[\[12\]](#) This programmed cell death of inflammatory cells is a crucial step in the resolution of inflammation.

[Click to download full resolution via product page](#)**Immunomodulatory signaling pathways of Tulathromycin A-d7.**

Conclusion

Tulathromycin A-d7 is an indispensable tool for the accurate bioanalysis of its non-deuterated counterpart. A thorough understanding of its chemical properties, established through robust experimental protocols, is crucial for its effective use in research and drug development. Furthermore, elucidating its dual mechanism of direct antimicrobial action and potent immunomodulatory effects provides a comprehensive picture of its therapeutic value. This guide serves as a foundational resource for professionals working with this important macrolide antibiotic.

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